2-(Benzenesulfonyl)-1H-pyrrole
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Overview
Description
2-(Benzenesulfonyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1H-pyrrole typically involves the reaction of pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrole+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality.
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.
Sulfanilic acid: An aromatic sulfonic acid with applications in dye production.
Uniqueness
2-(Benzenesulfonyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a benzenesulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
82511-58-8 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1H-pyrrole |
InChI |
InChI=1S/C10H9NO2S/c12-14(13,10-7-4-8-11-10)9-5-2-1-3-6-9/h1-8,11H |
InChI Key |
ZBFTZNKRTMPTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2 |
Origin of Product |
United States |
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